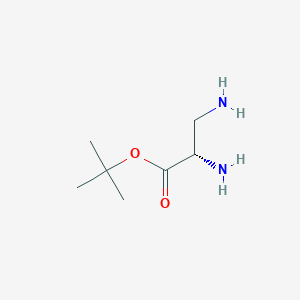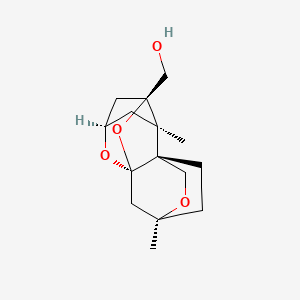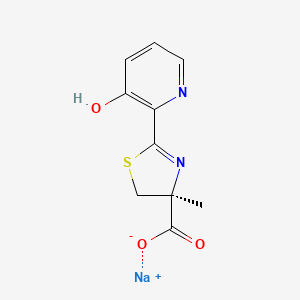
HYDROXYETHYL ACRYLATE/SODIUM ACRYLOYLDIMETHYL TAURATE COPOLYMER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer is a synthetic polymer widely used in the cosmetic industry. It serves multiple functions, including stabilizing emulsions, enhancing texture, dispersing agents, and acting as an opacifier . This compound is known for its ability to stabilize and emulsify oils in water-based formulations, making it a valuable ingredient in various skincare and cosmetic products .
Preparation Methods
The preparation of hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer typically involves radical-type polymerization. The process begins with the initiation of formaldehyde and acetylene, followed by the synthesis of intermediate compounds such as 2-butyne-1,4-diol, butyrolactone, and N-vinyl-2-pyrrolidone . The monomer, N-vinyl-2-pyrrolidone, is then polymerized in water or isopropyl alcohol. The resulting polymer solution is converted into an aqueous solution through steam distillation and subsequently dried using drum or spray drying methods .
Chemical Reactions Analysis
Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer undergoes various chemical reactions, primarily involving its functional groups. These reactions include:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyethyl acrylate moiety.
Substitution: Substitution reactions can occur at the acrylate and taurate groups, allowing for modifications to the polymer’s properties.
Polymerization: The copolymer itself is formed through radical polymerization, a process that involves the initiation, propagation, and termination of polymer chains.
Common reagents used in these reactions include radical initiators such as formaldehyde and acetylene, as well as solvents like isopropyl alcohol . The major products formed from these reactions are the copolymer itself and any modified versions resulting from substitution reactions.
Scientific Research Applications
Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer has a wide range of scientific research applications:
Cosmetics: It is extensively used in skincare products for its emulsifying, stabilizing, and texturizing properties.
Pharmaceuticals: The copolymer’s ability to form stable emulsions makes it useful in drug delivery systems.
Industrial Applications: The copolymer is used in industrial processes that require stable emulsions and dispersions.
Mechanism of Action
The mechanism of action of hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer primarily involves its ability to stabilize and emulsify oils in water-based formulations. The polymer’s structure allows it to interact with both hydrophilic and hydrophobic substances, forming stable emulsions. This interaction is facilitated by the copolymer’s functional groups, which can form hydrogen bonds and other interactions with various molecules . The copolymer also thickens and gels substances, providing a non-sticky and supple texture to formulations .
Comparison with Similar Compounds
Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer is unique in its ability to function effectively across a broad pH range (3-12) and its compatibility with various substances, including silicones and polysorbates . Similar compounds include:
- Acrylamide/sodium acryloyldimethyl taurate copolymer
- Ammonium acryloyldimethyl taurate/steareth-25 methacrylate crosspolymer
- Sodium acryloyldimethyl taurate/PEG-8 diacrylate crosspolymer
These compounds share similar emulsifying and stabilizing properties but may differ in their specific applications and compatibility with other ingredients.
Properties
CAS No. |
111286-86-3 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
0 |
Synonyms |
HYDROXYETHYL ACRYLATE/SODIUM ACRYLOYLDIMETHYL TAURATE COPOLYMER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






